molecular formula C15H16Cl2N2S B12436602 6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine

6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine

Cat. No.: B12436602
M. Wt: 327.3 g/mol
InChI Key: FGDDFWOYMWOYQE-UHFFFAOYSA-N
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Description

6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their presence in nucleic acids like DNA and RNA. This particular compound is characterized by the presence of a dichlorophenyl group, a dimethyl group, and a methylthio group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichlorobenzaldehyde with 4,4-dimethyl-2-(methylthio)-1H-pyrimidine under specific conditions. The reaction typically requires a base such as sodium ethoxide in ethanol at room temperature for a few hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: Another pyrimidine derivative with similar structural features.

    4,6-Dichloro-2-(methylthio)pyrimidine: Shares the methylthio group and dichlorophenyl group.

    2,6-Dichlorobenzaldehyde: A precursor in the synthesis of the compound.

Uniqueness

6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16Cl2N2S

Molecular Weight

327.3 g/mol

IUPAC Name

6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine

InChI

InChI=1S/C15H16Cl2N2S/c1-15(2)9-10(18-14(19-15)20-3)7-8-11-12(16)5-4-6-13(11)17/h4-9H,1-3H3,(H,18,19)

InChI Key

FGDDFWOYMWOYQE-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(NC(=N1)SC)C=CC2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

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